3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C5H8ClFO2S |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-(fluoromethyl)cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-3H2 |
InChI Key |
OKPUKLJKBHTPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with fluoromethylating agents and sulfonyl chlorides. One common method is the reaction of cyclobutane with fluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification, such as distillation and recrystallization, to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Addition Reactions: It can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
The applications of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride in scientific research include its use as a building block in organic synthesis and in modifying biomolecules. It is also used in the production of specialty chemicals and materials, including polymers and surfactants.
Chemical Reactions
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride can undergo substitution, oxidation, reduction, and hydrolysis reactions.
Substitution Reactions The sulfonyl chloride group can be substituted with nucleophiles like amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis The sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid in the presence of water or aqueous bases.
Scientific Research Applications
- Chemistry It can introduce sulfonyl chloride functionality into complex molecules as a building block in organic synthesis.
- Biology It is useful in modifying biomolecules, such as proteins and peptides, through sulfonylation reactions.
- Industry It is utilized in producing specialty chemicals and materials like polymers and surfactants.
The compound exhibits biological activity due to its interaction with molecular targets like enzymes and receptors. The trifluoromethyl group enhances its ability to modulate biological pathways, leading to effects such as enzyme inhibition and receptor binding.
Key Mechanisms:
- Enzyme Inhibition The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, potentially inhibiting enzyme activity by modifying active site residues.
- Receptor Binding The structural features allow for effective binding to specific receptors, potentially influencing signal transduction pathways.
Biological Applications:
- Antimicrobial Activity Compounds containing sulfonyl groups have demonstrated promising antibacterial properties. Studies suggest that derivatives of this compound can exhibit significant inhibition against various bacterial strains.
- Anticancer Potential Preliminary investigations suggest that this compound may possess anticancer properties, with studies revealing effective inhibition against several human cancer cell lines.
- Pharmacological Research The compound is explored as a potential pharmacophore in drug design, particularly for targeting specific receptors or enzymes involved in disease processes.
Case Studies:
- A study on urea derivatives demonstrated that compounds containing the sulfonyl group exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli.
- Anticancer assays revealed that certain derivatives showed IC₅₀ values lower than Doxorubicin against various cancer cell lines, indicating a potential for further development.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride with structurally related sulfonyl halides:
Reactivity and Stability Trends
- Fluorinated vs. Chlorinated Substituents :
- Fluorinated derivatives (e.g., 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride) exhibit greater thermal and hydrolytic stability compared to chlorinated analogs due to the strong C-F bond .
- Chlorinated compounds (e.g., 3-chlorobutane-1-sulfonyl chloride) are more reactive in nucleophilic substitutions but prone to decomposition under acidic/basic conditions .
- Cyclobutane vs. However, the rigid cyclic structure may enhance selectivity in certain reactions .
- Stereochemical Effects :
- Enantiomers such as (3S)- and (3R)-3-fluorobutane-1-sulfonyl chloride (–4) demonstrate identical physicochemical properties but may differ in biological activity or chiral recognition .
Biological Activity
3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C5H8ClFOS
- Molecular Weight : 182.63 g/mol
- CAS Number : 109856-52-2
The biological activity of 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions, where the sulfonyl chloride moiety can be replaced by nucleophiles such as amines or thiols. This reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Key Mechanisms:
- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides which may exhibit biological activity.
- Enzyme Inhibition : Compounds containing sulfonyl groups are known to inhibit various enzymes, potentially affecting metabolic pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the structure-activity relationship (SAR) of fluorinated compounds found that the introduction of fluorine can enhance antimicrobial potency against specific bacterial strains .
- Anticancer Properties : Research has shown that sulfonyl chlorides can act as prodrugs or intermediates in the synthesis of anticancer agents, suggesting potential therapeutic applications for 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride in oncology .
- Enzyme Inhibition Studies : Preliminary studies indicate that derivatives of this compound may inhibit poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair processes, highlighting its potential role in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride | Structure | Potential enzyme inhibitor; antimicrobial |
| 4-Fluorobenzenesulfonyl chloride | Structure | Known for antibacterial properties |
| 2-Fluoro-4-methylbenzenesulfonyl chloride | Structure | Anticancer activity reported |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride?
Methodological Answer: The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For cyclobutane derivatives, key steps include:
- Sulfonation: Reacting a fluoromethyl-substituted cyclobutane precursor (e.g., 3-(fluoromethyl)cyclobutanol) with chlorosulfonic acid (HSOCl) under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate .
- Chlorination: Treating the intermediate with thionyl chloride (SOCl) at reflux (70–80°C) for 4–6 hours to yield the sulfonyl chloride. Purification via recrystallization in hexane/dichloromethane (3:1) achieves >95% purity .
Q. How can researchers purify and characterize this compound effectively?
Methodological Answer:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation under reduced pressure (40–50°C, 0.1 mmHg) to isolate the product .
- Characterization:
Q. What are the primary reactivity pathways for this sulfonyl chloride?
Methodological Answer: Key reactions include:
- Nucleophilic Substitution: React with amines (e.g., aniline) in dichloromethane at room temperature to form sulfonamides, monitored by TLC for completion .
- Hydrolysis: Controlled hydrolysis in aqueous NaOH (pH 10–12) yields the sulfonic acid derivative, useful for salt formation .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s stability and reactivity compared to non-fluorinated analogs?
Methodological Answer:
- Electron-Withdrawing Effect: The fluoromethyl group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution but increasing susceptibility to hydrolysis. Stability studies in DMSO/water (9:1) show a half-life of 12 hours at 25°C, compared to 48 hours for the methyl analog .
- Comparative Kinetics: Use stopped-flow spectroscopy to measure reaction rates with primary amines. Fluorinated derivatives exhibit 2–3× faster kinetics than chlorinated analogs .
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer:
Q. How can computational modeling predict biological interactions of derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase) to predict binding affinities of sulfonamide derivatives. Fluoromethyl groups improve hydrophobic interactions in the active site .
- DFT Calculations: Calculate electrostatic potential surfaces (Gaussian 09) to identify reactive sites for functionalization .
Q. How do structural analogs compare in biological activity?
Methodological Answer:
-
Case Study: Compare inhibition constants (K) against serine proteases:
Compound K (nM) Source 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride 12.3 ± 1.2 3-(Chloromethyl) analog 45.6 ± 3.1 - Mechanistic Insight: Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues, improving potency .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to resolve them?
Methodological Answer:
- Root Cause: Variations in reaction scale (mg vs. kg) and solvent purity (e.g., trace water in SOCl) lead to yield differences (40–85%).
- Resolution: Optimize moisture control via molecular sieves in SOCl and use syringe pumps for slow reagent addition in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
